molecular formula C20H6Br4Na2O5 B12417923 Eosin Y (disodium)

Eosin Y (disodium)

Cat. No.: B12417923
M. Wt: 691.9 g/mol
InChI Key: LSMXXHPAEZLILP-UHFFFAOYSA-L
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Description

Eosin Y (disodium) is a synthetic organic dye belonging to the triarylmethane family. It is also known as C.I. 45380 or C.I. Acid Red 87. This compound is produced from fluorescein by bromination and is widely used in various scientific and industrial applications .

Preparation Methods

Eosin Y (disodium) is synthesized through the bromination of fluorescein. The reaction involves the addition of bromine to fluorescein in the presence of a suitable solvent, typically ethanol or acetic acid. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination . Industrial production methods involve large-scale bromination reactors where the reaction is carefully monitored to ensure consistent product quality .

Chemical Reactions Analysis

Eosin Y (disodium) undergoes various chemical reactions, including:

Common reagents used in these reactions include light sources for photoredox catalysis, reducing agents like dihydropyridine, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and substrates used .

Mechanism of Action

Eosin Y (disodium) exerts its effects primarily through its ability to absorb visible light and transfer energy or electrons. When exposed to light, Eosin Y absorbs photons and transitions to an excited singlet state. It then undergoes intersystem crossing to a triplet state, which has a longer lifetime and can participate in various photochemical reactions . The excited triplet state can transfer energy to oxygen molecules, generating singlet oxygen, or accept electrons from reducing agents, facilitating redox reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H6Br4Na2O5

Molecular Weight

691.9 g/mol

IUPAC Name

disodium;2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

InChI

InChI=1S/C20H8Br4O5.2Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;2*+1/p-2

InChI Key

LSMXXHPAEZLILP-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br.[Na+].[Na+]

Origin of Product

United States

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